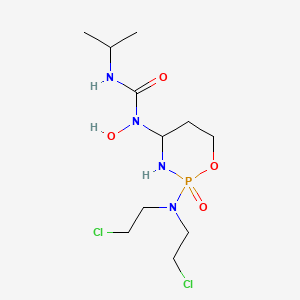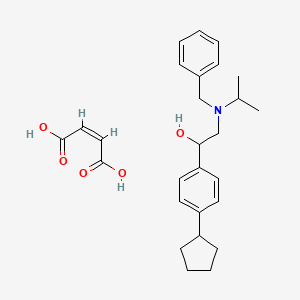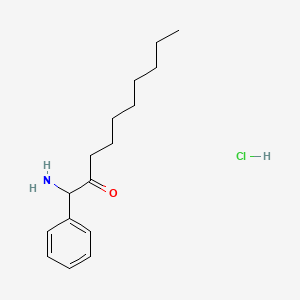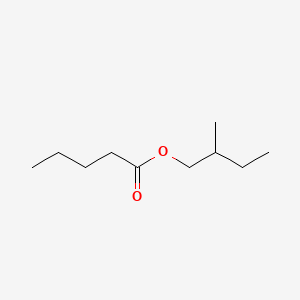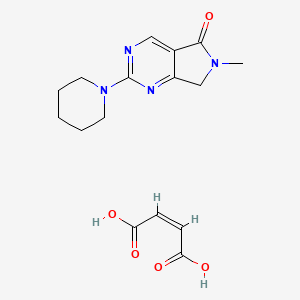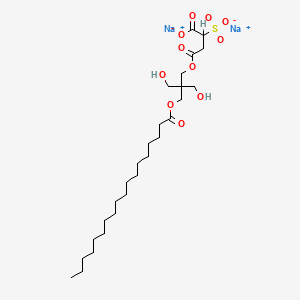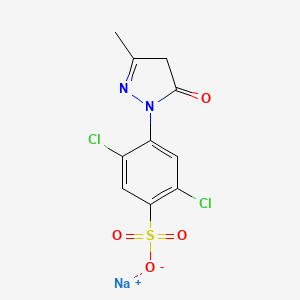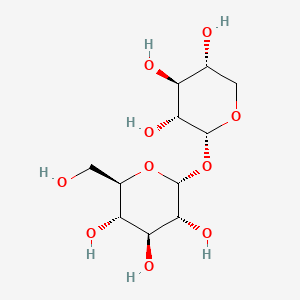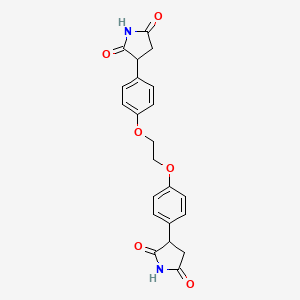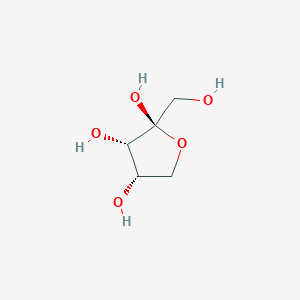
Beta-L-Ribulofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-Ribulofuranose is a sugar molecule belonging to the class of pentoses, specifically a furanose form of ribulose. It is a five-carbon sugar with the molecular formula C5H10O5. This compound is significant in various biochemical processes and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beta-L-Ribulofuranose can be synthesized through the isomerization of ribose. The process involves the conversion of ribose to ribulose, which can then cyclize to form the furanose ring structure. This isomerization can be catalyzed by enzymes or chemical reagents under controlled conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other sugars into this compound through a series of enzymatic reactions. This method is preferred for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-L-Ribulofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acetic anhydride or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Various substituted ribulofuranose derivatives
Wissenschaftliche Forschungsanwendungen
Beta-L-Ribulofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of carbohydrate metabolism and enzyme functions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of food additives and as a precursor for bio-based chemicals.
Wirkmechanismus
The mechanism of action of Beta-L-Ribulofuranose involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other essential biomolecules. The molecular targets include enzymes like ribokinase and ribose-5-phosphate isomerase, which facilitate its conversion into other metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-D-Ribofuranose: Another furanose form of ribose, differing in the configuration of the hydroxyl group at the anomeric carbon.
Ribose: The open-chain form of the sugar, which can cyclize to form either furanose or pyranose rings.
Ribulose: The ketose form of ribose, which can also cyclize to form furanose rings.
Uniqueness
Beta-L-Ribulofuranose is unique due to its specific stereochemistry, which affects its reactivity and interaction with enzymes. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and in studies of carbohydrate metabolism.
Eigenschaften
CAS-Nummer |
130271-85-1 |
|---|---|
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2S,3S,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1 |
InChI-Schlüssel |
LQXVFWRQNMEDEE-YUPRTTJUSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)(CO)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



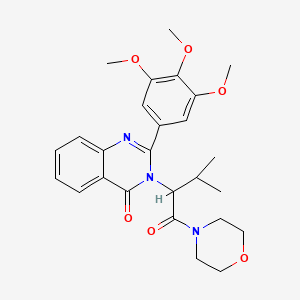
![18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide](/img/structure/B12697764.png)
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B12697765.png)
